4-Fluoro-3-methylphenylacetonitrile
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Overview
Description
4-Fluoro-3-methylphenylacetonitrile is an organic compound with the molecular formula C9H8FN. It is characterized by the presence of a fluorine atom at the fourth position and a methyl group at the third position on the phenyl ring, with an acetonitrile group attached to the phenyl ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methylphenylacetonitrile typically involves the reaction of 4-fluoro-3-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-methylphenylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed:
Oxidation: 4-Fluoro-3-methylbenzoic acid.
Reduction: 4-Fluoro-3-methylphenylamine.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-methylphenylacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural properties.
Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methylphenylacetonitrile involves its interaction with specific molecular targets. The nitrile group can act as a ligand for metal ions, facilitating catalytic reactions. Additionally, the fluorine atom can enhance the compound’s binding affinity to certain biological receptors, influencing its pharmacological effects .
Comparison with Similar Compounds
- 4-Fluorobenzyl cyanide
- 3-Methylbenzyl cyanide
- 4-Fluoro-3-methylbenzyl alcohol
Comparison: 4-Fluoro-3-methylphenylacetonitrile is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which can influence its reactivity and binding properties. Compared to 4-Fluorobenzyl cyanide, the additional methyl group in this compound can affect its steric and electronic characteristics, leading to different reaction outcomes and applications .
Properties
IUPAC Name |
2-(4-fluoro-3-methylphenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVNYICMRHFCLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602587 |
Source
|
Record name | (4-Fluoro-3-methylphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000548-41-3 |
Source
|
Record name | (4-Fluoro-3-methylphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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